Tert-butyl cyclopropanecarboxylate
Overview
Description
Tert-butyl cyclopropanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a tert-butyl ester of cyclopropanecarboxylic acid, characterized by a cyclopropane ring attached to a carboxylate group, which is further bonded to a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Tert-butyl cyclopropanecarboxylate is primarily used as a reagent in organic synthesis . It is particularly used in the tert-butylation of carboxylic acids and alcohols . The primary targets of this compound are therefore carboxylic acids and alcohols present in the reaction mixture .
Mode of Action
This compound interacts with its targets (carboxylic acids and alcohols) through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The reaction proceeds quickly and in high yields, making it a preferred method for the formation of tert-butyl esters .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving carboxylic acids and alcohols. By converting these compounds into tert-butyl esters and ethers, this compound can significantly alter the biochemical pathways in which these compounds are involved .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as the reaction conditions and the presence of other compounds in the reaction mixture .
Result of Action
The result of this compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols, respectively . These products are often used as protecting groups in organic synthesis due to their excellent stability against various nucleophiles and reducing agents .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of catalysts . For example, the tert-butylation reaction proceeds much faster and in higher yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a Log Kow (KOWWIN v1.67 estimate) of 2.53, indicating its lipophilicity . This property could potentially influence its interactions with biomolecules such as enzymes and proteins within the cell.
Metabolic Pathways
It is known that t-butyl groups in drugs can be metabolized by a number of cytochrome P450 enzymes (CYPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction typically requires heating under reflux conditions to achieve high yields .
Another method involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as a catalyst. This method is advantageous due to its simplicity and high efficiency, allowing for the direct formation of tert-butyl esters from carboxylic acids .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester, but with an acetate group instead of a cyclopropanecarboxylate group.
Cyclopropanecarboxylic acid: The parent acid of tert-butyl cyclopropanecarboxylate.
Tert-butyl alcohol: The alcohol component used in the synthesis of tert-butyl esters.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
tert-butyl cyclopropanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546453 | |
Record name | tert-Butyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87661-20-9 | |
Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of tert-butyl cyclopropanecarboxylate described in these papers unique?
A1: The papers present an efficient, three-step synthesis of tert-butyl cyclopropanecarboxylates starting from readily available materials like 1-chlorovinyl p-tolyl sulfoxides. [, ] This approach offers advantages in terms of yield and stereoselectivity, particularly in the synthesis of optically active enantiomers. [] Additionally, the research explores alternative routes for synthesizing similar spirocyclic compounds, including those incorporating organosulfur or protected amino groups, demonstrating the versatility of these methods. []
Q2: What are the potential applications of this compound based on these studies?
A2: The papers primarily focus on the synthetic methodology for producing this compound and related spirocyclic pyrrolidines. [, ] While specific applications aren't explicitly discussed, the research emphasizes the importance of these compounds as "advanced building blocks" for medicinal and agrochemistry. [] This suggests potential uses in drug discovery, pesticide development, and other fields requiring complex molecular scaffolds.
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